REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([OH:9])[CH:6]=[CH:7][CH:8]=1)[CH3:2].[F:10][C:11]1[CH:12]=[C:13]([CH:17]=[CH:18][CH:19]=1)[C:14](Cl)=[O:15].[Cl-].[Al+3].[Cl-].[Cl-]>ClC(Cl)C(Cl)Cl>[CH2:1]([C:3]1[CH:8]=[CH:7][C:6]([C:14]([C:13]2[CH:17]=[CH:18][CH:19]=[C:11]([F:10])[CH:12]=2)=[O:15])=[C:5]([OH:9])[CH:4]=1)[CH3:2] |f:2.3.4.5|
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Name
|
|
Quantity
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12.2 g
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Type
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reactant
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Smiles
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C(C)C=1C=C(C=CC1)O
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Name
|
|
Quantity
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17.5 g
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Type
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reactant
|
Smiles
|
FC=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
26.7 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClC(C(Cl)Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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105 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
heating
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Type
|
CUSTOM
|
Details
|
The product was purified by chromatography on a silica column m.p. between 0° and 20° C. ηo22 1.5962
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Type
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CUSTOM
|
Details
|
The same product was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC(=C(C(=O)C2=CC(=CC=C2)F)C=C1)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |